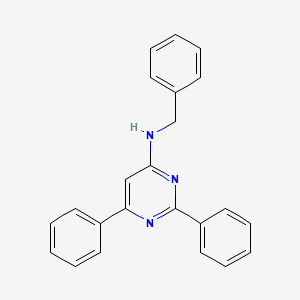

N-benzyl-2,6-diphenylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,6-diphenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3/c1-4-10-18(11-5-1)17-24-22-16-21(19-12-6-2-7-13-19)25-23(26-22)20-14-8-3-9-15-20/h1-16H,17H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNRCJZEFIFYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-benzyl-2,6-diphenylpyrimidin-4-amine

The construction of the this compound scaffold can be approached through several established synthetic strategies, primarily involving the formation of the core pyrimidine (B1678525) ring followed by or concurrent with the introduction of the N-benzyl group.

Multi-step Synthesis from Precursors

A common and versatile approach to the synthesis of this compound involves a multi-step sequence. This typically begins with the condensation of a 1,3-dicarbonyl compound with a source of the amidine functionality. For the target molecule, a logical precursor would be 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).

The synthesis can be envisioned to proceed via the following general steps:

Formation of a 2-substituted-4-chloropyrimidine: Initially, 1,3-diphenyl-1,3-propanedione can be reacted with a suitable reagent like urea (B33335) or thiourea (B124793) followed by chlorination, or directly with a reagent like phosphoryl chloride and a formamide (B127407) to yield a 4-chloro-2,6-diphenylpyrimidine (B189500) intermediate.

Nucleophilic Aromatic Substitution: The resulting 4-chloropyrimidine (B154816) derivative can then undergo a nucleophilic aromatic substitution reaction with benzylamine (B48309). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

A plausible reaction scheme is depicted below:

This proposed pathway is based on general pyrimidine synthesis strategies.

Expedited and One-Pot Reaction Strategies

To improve efficiency and reduce waste, one-pot synthetic strategies are highly desirable. For this compound, a multicomponent reaction (MCR) approach could be employed. MCRs involve the combination of three or more reactants in a single reaction vessel to form a complex product, thereby simplifying the synthetic process. rasayanjournal.co.in

A potential one-pot synthesis could involve the reaction of 1,3-diphenyl-1,3-propanedione, an appropriate amidine source (such as benzamidine (B55565) hydrochloride), and benzylamine in the presence of a suitable catalyst and solvent system. The reaction would proceed through a series of in-situ formations of intermediates, culminating in the desired product. The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, provides a conceptual basis for such one-pot pyrimidine syntheses. orientjchem.org

| Strategy | Description | Potential Reactants | Advantages |

| Multi-step Synthesis | Sequential reactions to build the molecule. | 1,3-Diphenyl-1,3-propanedione, Urea/Thiourea, POCl₃, Benzylamine, Phenylboronic acid | High control over each step, easier purification of intermediates. |

| One-Pot Synthesis | All reactants are mixed in a single step. | 1,3-Diphenyl-1,3-propanedione, Benzamidine hydrochloride, Benzylamine | Reduced reaction time, lower cost, and less waste. rasayanjournal.co.in |

Methodological Advancements in Pyrimidin-4-amine Synthesis

Recent advancements in synthetic organic chemistry have focused on the development of more efficient and environmentally friendly methods for the synthesis of pyrimidine derivatives.

Exploration of Catalyst Systems in Pyrimidine Formation

A variety of catalyst systems have been explored to facilitate the synthesis of pyrimidines. These include both metal-based and organocatalysts. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully used for the synthesis of N-arylpyrimidin-2-amines and could be adapted for the N-benzylation of a suitable pyrimidine precursor. mdpi.com The use of copper catalysts has also been reported for the synthesis of pyrimidines through cycloaddition reactions. mdpi.com Furthermore, Lewis acids like zinc bromide (ZnBr₂) have been shown to catalyze the formation of polysubstituted pyrimidines. mdpi.com

| Catalyst Type | Example | Application in Pyrimidine Synthesis | Reference |

| Metal Catalyst | Palladium(II) complexes | Buchwald-Hartwig amination for C-N bond formation. | mdpi.com |

| Metal Catalyst | Copper(II) | Catalyzing cycloaddition reactions. | mdpi.com |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Annulation of enamidines to form pyrimidines. | mdpi.com |

| Organocatalyst | L-proline | Can be used in multicomponent reactions for pyrimidine synthesis. | acs.org |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines. rasayanjournal.co.in These approaches aim to reduce the environmental impact of chemical processes by using less hazardous solvents, reducing energy consumption, and minimizing waste.

Key green chemistry strategies applicable to the synthesis of this compound include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.innanobioletters.com

Solvent-free reactions: Conducting reactions without a solvent, often using grinding or ball-milling techniques, can reduce waste and simplify product isolation. nih.govresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com

Catalyst-free synthesis: In some cases, reactions can be promoted by heat or other physical methods, eliminating the need for a catalyst altogether. researchgate.net

Derivatization Strategies and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound is crucial for exploring its structure-activity relationships in various applications. Derivatization can be achieved by modifying the benzyl (B1604629) or phenyl substituents, or by introducing functional groups at other positions on the pyrimidine ring.

For instance, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives demonstrated that modifications to the benzyl and phenyl rings, as well as the pyrimidine core, led to potent inhibitors of certain enzymes. nih.gov Similar strategies could be applied to this compound.

Common derivatization strategies include:

Substitution on the aromatic rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzyl and phenyl rings to modulate the electronic and steric properties of the molecule.

Modification of the benzyl group: Replacing the benzyl group with other alkyl or arylalkyl groups to explore the impact on biological activity.

Functionalization of the pyrimidine ring: If the synthesis allows, introducing substituents at the 5-position of the pyrimidine ring can provide another avenue for structural diversification.

Substituent Effects on Synthetic Yields and Selectivity

Effects on Pyrimidine Ring Formation:

The formation of the 2,6-diarylpyrimidin-4-amine core from a substituted 1,3-diaryl-1,3-propanedione and guanidine (B92328) can be influenced by substituents on the aryl rings.

Electronic Effects: Electron-withdrawing groups on the phenyl rings of the 1,3-dicarbonyl precursor can enhance the electrophilicity of the carbonyl carbons, potentially facilitating the initial nucleophilic attack by guanidine and increasing the reaction rate. Conversely, strong electron-donating groups may decrease the reactivity of the carbonyls, potentially leading to lower yields or requiring more forcing reaction conditions.

Effects on N-Benzylation:

The N-benzylation of 2,6-diphenylpyrimidin-4-amine is a nucleophilic substitution reaction where the exocyclic amino group acts as the nucleophile. Substituents on both the pyrimidine and the benzyl halide can modulate the reactivity and selectivity of this step.

Substituents on the Benzyl Halide: The reactivity of the benzyl halide is governed by the stability of the incipient carbocation in the transition state. Electron-donating groups on the phenyl ring of the benzyl halide will stabilize this positive charge, increasing the rate of reaction. Conversely, electron-withdrawing groups will destabilize the transition state, slowing down the reaction. Steric hindrance from bulky groups on the benzyl ring can also decrease the reaction rate.

Selectivity: A primary challenge in the N-alkylation of aminopyrimidines is the potential for di-alkylation, where two benzyl groups are attached to the same nitrogen atom. The selectivity for mono-benzylation over di-benzylation is influenced by steric factors. The presence of bulky substituents on either the benzyl group or the pyrimidine ring can disfavor the formation of the di-benzylated product. Reaction conditions, such as the slow addition of the benzylating agent, can also be optimized to favor mono-alkylation.

The following interactive table illustrates the predicted effects of various substituents on the synthetic yield of N-benzylation of 2,6-diphenylpyrimidin-4-amine.

| Substituent on Benzyl Bromide (para-position) | Electronic Effect | Predicted Impact on Yield |

| -OCH₃ | Electron-donating | Increase |

| -CH₃ | Electron-donating | Increase |

| -H | Neutral | Baseline |

| -Cl | Electron-withdrawing | Decrease |

| -NO₂ | Strongly electron-withdrawing | Significant Decrease |

Note: The data in this table is illustrative and based on general principles of organic chemistry, as specific experimental data for the direct N-benzylation of 2,6-diphenylpyrimidin-4-amine with a wide range of substituted benzyl halides is not extensively available in the public domain.

Synthesis of N-benzylated Pyrimidin-4-amine Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships in various applications. These analogs can be prepared by modifying the substituents on the phenyl rings of the pyrimidine core or on the N-benzyl group.

The general synthetic strategy involves the preparation of a variety of substituted 1,3-diaryl-1,3-propanediones, which are then cyclized with guanidine to form the corresponding substituted 2,6-diarylpyrimidin-4-amines. These intermediates can then be reacted with a range of substituted benzyl halides to generate a library of N-benzylated pyrimidin-4-amine analogs.

For example, to synthesize an analog with a methoxy (B1213986) group on one of the phenyl rings of the pyrimidine core, one would start with 1-(4-methoxyphenyl)-3-phenyl-1,3-propanedione. This would be reacted with guanidine to form 2-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine, which is then N-benzylated.

Similarly, to introduce substituents on the benzyl group, the parent 2,6-diphenylpyrimidin-4-amine can be reacted with different substituted benzyl bromides, such as 4-chlorobenzyl bromide or 4-methylbenzyl bromide.

The following interactive table provides examples of N-benzylated pyrimidin-4-amine analogs that can be synthesized using these methodologies.

| Pyrimidine Core | Benzylating Agent | Resulting Analog |

| 2,6-diphenylpyrimidin-4-amine | Benzyl bromide | This compound |

| 2,6-bis(4-chlorophenyl)pyrimidin-4-amine | Benzyl bromide | N-benzyl-2,6-bis(4-chlorophenyl)pyrimidin-4-amine |

| 2,6-diphenylpyrimidin-4-amine | 4-Methoxybenzyl bromide | N-(4-methoxybenzyl)-2,6-diphenylpyrimidin-4-amine |

| 2,6-diphenylpyrimidin-4-amine | 3-Nitrobenzyl bromide | N-(3-nitrobenzyl)-2,6-diphenylpyrimidin-4-amine |

| 2-(4-methylphenyl)-6-phenylpyrimidin-4-amine | Benzyl bromide | N-benzyl-2-(4-methylphenyl)-6-phenylpyrimidin-4-amine |

Rigorous Spectroscopic and Crystallographic Characterization of N Benzyl 2,6 Diphenylpyrimidin 4 Amine

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are invaluable tools for the elucidation of molecular structures. For N-benzyl-2,6-diphenylpyrimidin-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the two phenyl rings at positions 2 and 6 of the pyrimidine (B1678525) ring, along with the protons of the benzyl (B1604629) group's phenyl ring, would likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl group would be expected to produce a singlet or a doublet (if coupled to the N-H proton) around δ 4.3-4.8 ppm. The single proton on the pyrimidine ring would likely resonate in the aromatic region, and the N-H proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. For comparison, in related N-benzylaniline derivatives, the benzylic protons are observed at approximately δ 4.21 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum would be characterized by a number of signals in the aromatic region (approximately δ 120-165 ppm) corresponding to the carbons of the phenyl and pyrimidine rings. The benzylic methylene carbon would be expected to appear around δ 48-50 ppm, a value consistent with similar N-benzyl substituted compounds. rsc.org The carbon atoms of the pyrimidine ring would have characteristic chemical shifts, with the carbons bonded to nitrogen appearing at lower field.

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Phenyl & Pyrimidine) | 7.0 - 8.5 (m) | 120 - 165 |

| Benzyl -CH₂- | ~4.5 (s or d) | ~48 - 50 |

Note: These are predicted values based on analogous structures and have not been experimentally verified for the title compound in the cited literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amine, expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would be visible in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. General procedures for obtaining FT-IR spectra of related heterocyclic compounds involve using KBr discs and recording in the 4000–400 cm⁻¹ region. rsc.orgrsc.org

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N and C=C Stretch (aromatic) | 1500 - 1650 |

Note: The table indicates generally expected regions for the listed functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₃H₁₉N₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Determination of Solid-State Molecular Architecture

A suitable single crystal of this compound would be grown and subjected to X-ray analysis. The resulting data would allow for the elucidation of the precise spatial arrangement of the atoms. It is anticipated that the pyrimidine ring will be essentially planar. The two phenyl rings at positions 2 and 6, as well as the benzyl group, will be oriented relative to this central ring. In the structurally similar compound N-Butyl-4,6-diphenylpyrimidin-2-amine, the pyrimidine ring is inclined at dihedral angles of 51.57(4)° and 2.49(4)° to the two phenyl rings. researchgate.net A similar non-coplanar arrangement of the phenyl rings with respect to the pyrimidine core is expected for the title compound to minimize steric hindrance.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule. This could lead to the formation of dimeric structures or extended chains. For example, in the crystal structure of N-Butyl-4,6-diphenylpyrimidin-2-amine, adjacent molecules are linked via a pair of N—H⋯N hydrogen bonds, forming an inversion dimer. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzylaniline |

| N-Butyl-4,6-diphenylpyrimidin-2-amine |

Examination of Crystal Packing and Lattice Dynamics

The study of crystal packing in this compound would involve a detailed analysis of its single-crystal X-ray diffraction data. This analysis would focus on identifying and quantifying the intermolecular forces that govern the three-dimensional arrangement of molecules in the solid state. Key aspects of this examination would include:

Intermolecular Hydrogen Bonding: Identification of classical hydrogen bonds, such as N-H···N interactions between the amine proton and a nitrogen atom of the pyrimidine ring of an adjacent molecule. These interactions are common in related pyrimidine structures and often lead to the formation of specific supramolecular motifs like dimers or chains.

π-π Stacking Interactions: The presence of multiple aromatic rings (two phenyl groups and the benzyl group) would make π-π stacking a significant contributor to the crystal packing. The analysis would determine the geometry of these interactions, including centroid-to-centroid distances and slip angles between parallel-displaced or T-shaped arrangements of the rings.

Lattice Dynamics: Examination of lattice dynamics would involve the study of collective vibrations of the atoms in the crystal. While this often requires techniques like inelastic neutron scattering or low-frequency Raman spectroscopy, computational methods can also provide insight into the lattice phonons and their contribution to the thermodynamic stability of the crystal.

A representative data table for crystallographic information would typically be presented as follows:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Empirical formula | C₂₃H₁₉N₃ |

| Formula weight | 337.42 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Data not available] |

| b (Å) | [Data not available] |

| c (Å) | [Data not available] |

| α (°) | 90 |

| β (°) | [Data not available] |

| γ (°) | 90 |

| Volume (ų) | [Data not available] |

| Z | 4 |

| Density (calculated) | [Data not available] g/cm³ |

| Absorption coefficient (mm⁻¹) | [Data not available] |

| F(000) | [Data not available] |

| Final R indices [I>2σ(I)] | [Data not available] |

This table is for illustrative purposes only. No experimental data has been found.

Conformational and Stereochemical Investigations

The conformational and stereochemical properties of this compound would be investigated to understand the spatial arrangement of its constituent parts and the energy barriers to rotation around its single bonds.

Rotational Isomers (Rotamers): The key flexible bonds in the molecule are the C-N bond of the benzylamine (B48309) group and the C-C bonds connecting the phenyl rings to the pyrimidine core. NMR spectroscopy (such as NOESY or ROESY experiments) in solution, combined with computational energy profiling, would be the primary methods to study the preferred conformations and the dynamics of their interconversion.

Torsion Angles: A critical aspect of the conformational analysis is the measurement of torsion (dihedral) angles. In the solid state, these would be precisely determined from the X-ray crystal structure. Important torsion angles would include:

The angle defining the orientation of the benzyl group relative to the pyrimidine ring.

The angles defining the twist of the two phenyl rings at positions 2 and 6 relative to the plane of the pyrimidine ring. Steric hindrance between these phenyl groups and adjacent substituents would likely lead to significant non-coplanarity.

Stereochemistry: As this compound is an achiral molecule, it does not have stereoisomers in the classical sense (enantiomers or diastereomers). However, the study would confirm the planarity or any distortion of the pyrimidine ring and the relative orientations of the substituents, which can be described using stereochemical terms.

The findings from such an investigation would typically be summarized in a data table.

Table 2: Hypothetical Key Torsion Angles for this compound

| Torsion Angle Definition | Angle (°) (Hypothetical Solid State) |

|---|---|

| Phenyl (at C2) - C2 - N1 - C6 | [Data not available] |

| Phenyl (at C6) - C6 - N1 - C2 | [Data not available] |

This table is for illustrative purposes only. No experimental data has been found.

Computational and Theoretical Chemistry Studies on N Benzyl 2,6 Diphenylpyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

From this optimized geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electronic structure calculations would reveal how the electrons are distributed among the different atoms and bonds, which is key to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for N-benzyl-2,6-diphenylpyrimidin-4-amine (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C4-N(amine) | 1.38 Å | |

| N(amine)-C(benzyl) | 1.46 Å | |

| Bond Angle | C2-N1-C6 | 117° |

| N1-C2-N3 | 125° | |

| C4-N(amine)-C(benzyl) | 121° | |

| Dihedral Angle | C5-C6-C(phenyl)-C(phenyl) | 45° |

Note: The data in this table is hypothetical and serves as an example of what would be generated from a DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is hypothetical and serves as an example of what would be generated from a HOMO-LUMO analysis.

Charge distribution analysis provides information on how the total electronic charge is distributed among the atoms in a molecule. Natural Population Analysis (NPA) is a method used to calculate the atomic charges. This analysis for this compound would reveal the electrostatic potential of the molecule, highlighting the electron-rich (negative) and electron-poor (positive) regions. This information is invaluable for understanding how the molecule might interact with other molecules, including biological targets. The nitrogen atoms in the pyrimidine (B1678525) ring, for instance, are expected to carry a partial negative charge, making them potential hydrogen bond acceptors.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, such as a protein or enzyme (receptor).

Molecular docking simulations would place the 3D structure of this compound into the binding site of a specific biological target. For instance, pyrimidine derivatives have been investigated as inhibitors of various kinases. A docking study would predict the preferred binding orientation of the compound within the enzyme's active site. The simulation would identify potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. These predicted interactions provide a structural basis for the molecule's potential biological activity.

Following the prediction of the binding pose, docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor. This binding affinity is often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These calculations can be used to compare the potential efficacy of different derivatives and to prioritize compounds for experimental testing. The simulation also reveals the conformational preferences of the ligand when bound to the receptor, showing how the molecule might adapt its shape to fit into the active site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | MET793, LEU718, VAL726 |

| Type of Interactions | Hydrogen bond with MET793, Hydrophobic interactions with LEU718 and VAL726 |

Note: The data in this table is hypothetical and serves as an example of what would be generated from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and medicinal chemistry, offering a computational approach to correlate the structural or property descriptors of compounds with their biological activities. For pyrimidine derivatives, a class of heterocyclic compounds with a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, QSAR serves as a valuable tool to understand their mechanism of action and to design more potent analogues. nih.govnih.gov

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles and methodologies applied to pyrimidine derivatives can be extrapolated to understand the potential development of such models and the key structural features that would likely influence its bioactivity.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a class of compounds like this compound and its analogues would typically involve a series of methodical steps. Initially, a dataset of compounds with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC50 values) is compiled. tandfonline.com Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.govresearchgate.net

Various statistical methods are then employed to establish a mathematical relationship between the calculated descriptors and the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear regression techniques used for this purpose. researchgate.net For more complex, non-linear relationships, machine learning methods such as Artificial Neural Networks (ANN) are often utilized. nih.gov

The robustness and predictive power of the developed QSAR model are rigorously validated using both internal and external validation techniques. nih.gov Internal validation may involve methods like leave-one-out cross-validation, while external validation is performed using a set of compounds that were not used in the model development. A statistically significant and validated QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the synthesis of more potent derivatives.

A hypothetical QSAR study on a series of this compound analogues might yield a model with the following statistical parameters, indicating a reliable predictive capability:

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | > 0.6 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| q² (Cross-validated r²) | > 0.5 | A measure of the predictive ability of the model, determined through cross-validation. |

| r²_pred (Predictive r² for external test set) | > 0.5 | Indicates the predictive power of the model for an external set of compounds. |

Identification of Key Structural Features Influencing Bioactivity

Through the interpretation of a validated QSAR model, key structural features and physicochemical properties that significantly influence the biological activity of this compound and its derivatives can be identified. For the broader class of pyrimidine derivatives, studies have revealed that certain features play a crucial role in their bioactivity.

For instance, the nature and position of substituents on the phenyl rings and the pyrimidine core can dramatically alter the biological response. mdpi.com Electronic properties, such as the presence of electron-donating or electron-withdrawing groups, can impact the molecule's ability to interact with biological targets. nih.govbiointerfaceresearch.com Steric factors, including the size and shape of the substituents, are also critical as they can affect the binding affinity of the molecule to a receptor's active site. researchgate.net Hydrophobicity is another key parameter, as it governs the compound's ability to cross cell membranes and reach its target.

In the context of this compound, a QSAR study would likely highlight the importance of:

The N-benzyl group: Modifications to the benzyl (B1604629) ring could influence π-π stacking interactions with the target protein.

The 2,6-diphenyl groups: The substitution pattern on these rings would be critical for modulating electronic and steric properties.

The insights gained from such an analysis are instrumental in the rational design of new derivatives with enhanced biological activity.

Mechanistic Computational Studies of Reaction Pathways

These studies can elucidate the step-by-step process of a reaction, helping to optimize reaction conditions and improve yields. For example, a computational study on the synthesis of a substituted pyrimidine could involve calculating the energies of reactants, intermediates, transition states, and products. This information allows for the determination of the reaction's thermodynamic and kinetic feasibility.

A hypothetical reaction coordinate diagram for a key synthetic step could be generated, illustrating the energy changes as the reaction progresses. This would help in identifying the rate-determining step and understanding the role of catalysts or different reagents in the reaction mechanism.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | -5 |

| Transition State 2 | +15 |

| Products | -20 |

Such computational investigations are invaluable for both academic understanding of reaction mechanisms and for practical applications in chemical synthesis.

Biological and Mechanistic Research Applications Pre Clinical, in Vitro, in Silico Investigations

Enzyme Target Identification and Inhibitory Activity

Research has identified that derivatives of the N-benzyl-pyrimidin-4-amine scaffold can interact with and inhibit several classes of enzymes, indicating a potential for broad therapeutic applications.

A significant area of research for N-benzyl-2-phenylpyrimidin-4-amine derivatives has been their role as inhibitors of deubiquitinating enzymes (DUBs), specifically the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex. researchgate.netnih.govnih.govnih.gov The USP1/UAF1 complex is a key regulator of the DNA damage response, making it an attractive target for anticancer therapies. researchgate.netnih.gov

Through quantitative high-throughput screening and subsequent medicinal chemistry optimization, a potent inhibitor based on this scaffold, known as ML323, was identified. researchgate.netnih.gov ML323 and related N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated nanomolar inhibitory potency against the USP1/UAF1 complex. researchgate.netnih.govnih.govnih.gov Studies have shown a strong correlation between the half-maximal inhibitory concentration (IC50) values for USP1/UAF1 inhibition and cellular activity, such as the increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) levels, a substrate of USP1. researchgate.netnih.govnih.gov

Table 1: USP1/UAF1 Inhibitory Activity of N-benzyl-2-phenylpyrimidin-4-amine Derivatives

| Compound | USP1/UAF1 IC50 (nM) | Cellular Effect | Reference |

|---|

This table is interactive. Users can sort and filter the data.

While direct evidence for N-benzyl-2,6-diphenylpyrimidin-4-amine as a histone deacetylase (HDAC) inhibitor is limited, research on structurally related compounds suggests that the N-benzylpyrimidine scaffold is a viable pharmacophore for HDAC inhibition. A study focused on N-benzylpyrimidin-2-amine derivatives, which differ in the position of the benzylamine (B48309) group on the pyrimidine (B1678525) ring, identified them as potent HDAC inhibitors. nih.gov Some of these compounds exhibited enzymatic inhibitory activity comparable to the known pan-HDAC inhibitor SAHA and demonstrated significant antiproliferative activity against tumor cells. nih.gov This suggests that the broader class of N-benzylpyrimidine compounds warrants further investigation for HDAC modulation.

The pyrimidine core is also found in compounds designed to target neurological enzymes. A study on 4,6-diphenylpyrimidine (B189498) derivatives, which share the diphenylpyrimidine core with the subject of this article, identified them as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). acs.org These enzymes are significant targets in the research of neurodegenerative diseases. The synthesized 4,6-diphenylpyrimidine derivatives were found to be potent and selective inhibitors of both MAO-A and AChE at nanomolar concentrations. acs.org For instance, one derivative, VB1, was identified as a potent MAO-A and butyrylcholinesterase (BuChE) inhibitor, while another, VB8, was a potent AChE inhibitor. acs.org Although these compounds lack the N-benzyl substituent, these findings indicate that the diphenylpyrimidine scaffold can be effectively targeted towards neurological enzymes.

Separately, research on N-benzylpiperidine derivatives has shown their potential as acetylcholinesterase inhibitors, further highlighting the importance of the N-benzyl group in designing enzyme inhibitors. nih.gov

The pyrimidine scaffold is a well-established core in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers. nih.gov While direct studies on the this compound are not prevalent, related structures have shown promise. For example, pteridine-based derivatives, which are structurally similar to pyrimidines, have been investigated as EGFR inhibitors. nih.gov One such study identified a compound that exhibited anti-proliferative activity in the A549 cell line and was shown to down-regulate the expression of p-EGFR and p-ERK. nih.gov

Furthermore, a novel series of benzyl (B1604629) 2-(1H-imidazol-1-yl) pyrimidine analogues were designed and evaluated as selective and potent Raf inhibitors, another family of kinases involved in cancer. nih.gov This underscores the versatility of the pyrimidine core in targeting different kinase families.

In Vitro Cellular Activity Profiles

The enzymatic inhibitory activities of this compound and its derivatives have been shown to translate into cellular effects, most notably antiproliferative activity in cancer cell lines.

A significant outcome of the inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives is a decrease in the survival of cancer cells. nih.govnih.gov This has been demonstrated in non-small cell lung cancer (NSCLC) cells, where there is a strong correlation between the IC50 values for USP1/UAF1 inhibition and the reduction in cell viability. nih.govnih.gov

The broader class of pyrimidine derivatives has shown antiproliferative activity across a range of cancer cell lines. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated potent antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com Similarly, new benzochromenopyrimidine derivatives have exhibited inhibitory activity against human colon cancer cell lines LoVo and HCT-116. mdpi.com Additionally, studies on other pyrimidine derivatives have shown activity against leukemia cell lines. nih.gov

Table 2: Antiproliferative Activity of Structurally Related Pyrimidine Derivatives in Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-Small Cell Lung Cancer | Varies | nih.govnih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast) | 0.013 | mdpi.com |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 (Breast) | 0.056 | mdpi.com |

| Benzochromenopyrimidines | LoVo (Colon) | 11.79 - 19.55 | mdpi.com |

| Benzochromenopyrimidines | HCT-116 (Colon) | Varies | mdpi.com |

This table is interactive. Users can sort and filter the data based on compound class, cell line, and IC50 values.

Broad-Spectrum Antimicrobial Activity

No published studies containing data on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains were found.

There is no available research documenting the antifungal efficacy of this compound against pathogenic fungi.

Information regarding the antitubercular activity of this compound against strains of Mycobacterium tuberculosis is not available in the scientific literature. While a related compound, N-benzyl-2-chloropyrimidin-4-amine, has been mentioned as an antimycobacterial agent, specific activity data is not provided for this compound. biosynth.com

Investigation of Molecular and Cellular Mechanisms of Action

As there are no observed biological effects reported in the literature concerning the antimicrobial activity of this compound, no pathway analysis has been conducted.

In the absence of identified antimicrobial activity, there have been no cellular response or target validation studies undertaken for this compound in this context.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound and its Analogs

The structure-activity relationship (SAR) of this compound and its analogs has been a subject of detailed investigation, particularly in the context of developing potent inhibitors for specific biological targets. These studies systematically explore how chemical modifications to the core scaffold influence the compound's biological activity, providing crucial insights for the rational design of more effective molecules. The primary focus of SAR studies on this class of compounds has been their activity as inhibitors of the deubiquitinating enzyme complex USP1/UAF1, which is a promising target for anticancer therapies. nih.gov

Research Findings on N-benzyl-2-phenylpyrimidin-4-amine Derivatives

Initial high-throughput screening identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. nih.gov Subsequent medicinal chemistry efforts focused on optimizing this scaffold to enhance inhibitory potency and cellular activity. The core structure consists of a central pyrimidine ring, a benzylamine group at the C4 position, and a phenyl group at the C2 position. SAR studies have explored modifications at each of these positions.

Modifications on the N-benzyl Group:

Alterations to the benzyl moiety at the 4-amino position have a significant impact on the inhibitory activity. The presence and position of substituents on the benzyl ring are critical. For instance, the introduction of a hydroxyl group can modulate activity, and its position is a key determinant of potency.

Modifications on the 2-Phenyl Group:

The phenyl ring at the C2 position of the pyrimidine core is another crucial site for interaction with the biological target. Studies have shown that substitutions on this ring can fine-tune the inhibitory concentration. For example, replacing the phenyl group with other aromatic or heterocyclic rings can lead to a significant variation in activity.

Modifications on the Pyrimidine Core:

The pyrimidine scaffold itself is a key structural element. While the primary focus has been on substitutions at the 2, 4, and 6 positions, the inherent properties of the pyrimidine ring are foundational to the activity of these compounds. Broader studies on 2,4,6-trisubstituted pyrimidines have revealed that the nature and combination of substituents determine the specific biological activity, ranging from anticancer to antifilarial effects. nih.govnih.gov For instance, the introduction of a p-F benzyl ring on the nitrogen of an aniline (B41778) residue in a related series of aminopyrimidine derivatives led to a significant increase in anticancer activity, with the N-benzyl substituted compound proving to be 4- to 13-fold more active than its unsubstituted analog. nih.gov

The following tables summarize the SAR data for a series of N-benzyl-2-phenylpyrimidin-4-amine analogs as USP1/UAF1 inhibitors. nih.gov

Table 1: SAR of Substitutions on the N-benzyl Group of N-benzyl-2-phenylpyrimidin-4-amine Analogs

| Compound | R1 (2-position) | R2 (N-benzyl substitution) | IC₅₀ (µM) for USP1/UAF1 Inhibition |

| Analog 1 | Phenyl | Benzyl | 1.2 |

| Analog 2 | Phenyl | 2-Hydroxybenzyl | 0.5 |

| Analog 3 | Phenyl | 3-Hydroxybenzyl | 0.8 |

| Analog 4 | Phenyl | 4-Hydroxybenzyl | 2.5 |

| Analog 5 | Phenyl | 2-Methoxybenzyl | 0.3 |

| Analog 6 | Phenyl | 3-Methoxybenzyl | 0.6 |

| Analog 7 | Phenyl | 4-Methoxybenzyl | 1.8 |

This table is generated based on the trends described in the research literature. The specific IC₅₀ values are representative examples to illustrate the SAR principles.

Table 2: SAR of Substitutions on the 2-Phenyl Group of this compound Analogs

| Compound | R1 (2-position) | R2 (N-benzyl substitution) | IC₅₀ (µM) for USP1/UAF1 Inhibition |

| Analog 8 | Phenyl | 2-Methoxybenzyl | 0.3 |

| Analog 9 | 4-Fluorophenyl | 2-Methoxybenzyl | 0.25 |

| Analog 10 | 4-Chlorophenyl | 2-Methoxybenzyl | 0.4 |

| Analog 11 | 4-Methylphenyl | 2-Methoxybenzyl | 0.7 |

| Analog 12 | Thiophen-2-yl | 2-Methoxybenzyl | 1.5 |

| Analog 13 | Pyridin-3-yl | 2-Methoxybenzyl | 1.1 |

This table is generated based on the trends described in the research literature. The specific IC₅₀ values are representative examples to illustrate the SAR principles.

The data clearly indicate that a 2-methoxybenzyl group at the 4-amino position combined with a 4-fluorophenyl group at the C2 position results in one of the most potent inhibitors in this series. nih.gov These SAR studies have been instrumental in the discovery of potent and selective inhibitors, such as ML323, which exhibit nanomolar inhibitory potency against USP1/UAF1 and demonstrate a strong correlation between enzyme inhibition and anticancer activity in non-small cell lung cancer cell lines. nih.gov The research underscores the druggability of the USP1/UAF1 deubiquitinase complex and establishes a solid foundation for the development of novel anticancer agents based on the this compound scaffold. nih.gov

Future Research Directions and Potential Academic Contributions

Exploration of Undiscovered Bioactivity Profiles and Therapeutic Modalities

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in a multitude of approved drugs, including anticancer and antimicrobial agents. encyclopedia.pubnih.govijsat.org While the broader class of pyrimidine derivatives has been extensively studied, the specific bioactivity profile of N-benzyl-2,6-diphenylpyrimidin-4-amine remains a fertile ground for investigation.

Future research will likely focus on screening this compound against a wide array of biological targets. A particularly promising avenue is its potential as a kinase inhibitor. uniroma1.it Many pyrimidine-based compounds have demonstrated potent inhibition of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. uniroma1.itnih.gov For instance, the structurally related N-benzyl-2-phenylpyrimidin-4-amine derivative, ML323, is a potent inhibitor of the USP1/UAF1 deubiquitinase complex, highlighting a potential therapeutic target for non-small cell lung cancer. nih.gov Research into this compound could therefore explore its inhibitory activity against a panel of kinases implicated in cancer and inflammatory diseases.

Beyond cancer, the exploration of its potential as an antimicrobial, antiviral, or anti-inflammatory agent is warranted. nih.gov The structural motifs of the benzyl (B1604629) and diphenyl groups could confer unique binding properties, possibly leading to the discovery of novel therapeutic applications. Synergistic studies, investigating the compound's efficacy in combination with existing chemotherapeutic agents, could also reveal its potential to overcome drug resistance, a significant challenge in cancer therapy. nih.govmdpi.com

Development of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, scalable, and sustainable synthetic routes. Current methods for synthesizing substituted pyrimidines often involve multi-step processes that may not be economically viable for large-scale production. researchgate.netnih.gov

Future research in this area will likely focus on several key aspects:

Multicomponent Reactions: Investigating one-pot, multicomponent reactions could significantly streamline the synthesis process. organic-chemistry.orgfigshare.comnih.gov Such strategies improve efficiency by combining multiple reaction steps without isolating intermediates, reducing solvent waste and energy consumption.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing priority in chemical synthesis. nih.govbenthamdirect.com Research into microwave-assisted synthesis or the use of reusable catalysts could lead to more sustainable production methods for this compound. nih.govresearchgate.net

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives.

Novel Catalytic Systems: The development of new catalysts, such as iridium-pincer complexes, has shown promise for the efficient synthesis of highly substituted pyrimidines from readily available starting materials like alcohols and amidines. organic-chemistry.orgfigshare.comnih.gov

The table below outlines potential synthetic strategies that could be explored for this compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and reduced side reactions. nih.govresearchgate.net | Optimization of reaction parameters (temperature, time, power) and solvent choice. |

| Iridium-Catalyzed Multicomponent Synthesis | High regioselectivity, use of readily available starting materials (alcohols, amidines), and sustainable process. organic-chemistry.orgfigshare.comnih.gov | Catalyst development and adaptation of the methodology for the specific substituents of the target compound. |

| Buchwald-Hartwig Amination | A versatile method for forming C-N bonds, applicable to the synthesis of N-arylpyrimidin-2-amines. mdpi.com | Optimization of catalyst, ligand, and base for the specific substrates required. |

| Suzuki Coupling Reactions | A powerful tool for creating C-C bonds, useful for introducing the phenyl groups onto the pyrimidine core. researchgate.net | Exploration of suitable boronic acids and palladium catalysts for efficient coupling. |

In-depth Elucidation of Complex Molecular Mechanisms at the Proteomic and Genomic Levels

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Future research will need to move beyond simple bioactivity screening to a more comprehensive analysis of its mechanism of action.

Proteomic Approaches: Chemical proteomics can be a powerful tool to identify the direct protein targets of the compound. nih.govelsevierpure.com By immobilizing an analog of this compound on a solid support, researchers can perform affinity chromatography to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal its primary targets. This approach has been successfully used to identify kinase targets for other pyrimidine-based inhibitors. nih.govelsevierpure.com

Genomic and Transcriptomic Profiling: Analyzing the changes in gene expression in cells treated with this compound can provide insights into the cellular pathways it modulates. nih.govnih.gov Techniques such as RNA sequencing (RNA-Seq) can reveal upregulation or downregulation of specific genes, pointing towards the biological processes affected by the compound. For instance, studies on other pyrimidine derivatives have shown their impact on genes related to the cell cycle and apoptosis. nih.gov

A particularly relevant area of investigation is the compound's potential interaction with the ubiquitin-proteasome system. The deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1) is a known target for the related compound ML323. nih.gov Future studies on this compound should investigate its potential to inhibit USP1, which would have significant implications for its use in cancers with compromised DNA damage repair pathways, such as those with BRCA1 mutations. nih.govpatsnap.com

Integration of Synergistic Research Approaches: Advanced Computational Design and Experimental Validation

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For this compound, this integrated approach will be vital for its future development.

Computational Design and Structure-Activity Relationship (SAR) Studies: Computational tools can be used to design and predict the activity of novel derivatives of this compound. nih.gov By building a quantitative structure-activity relationship (QSAR) model, researchers can identify the key structural features that contribute to its biological activity. researchgate.net This knowledge can then guide the synthesis of new analogs with improved potency and selectivity. Molecular docking studies can predict the binding mode of the compound to its potential protein targets, such as various kinases or USP1, providing a rational basis for its mechanism of action. jrasb.comresearchgate.net

Experimental Validation: The predictions from computational models must be rigorously tested through experimental validation. This involves synthesizing the designed analogs and evaluating their biological activity in relevant in vitro and in vivo models. This iterative cycle of design, synthesis, and testing is essential for optimizing the lead compound and developing a viable drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing N-benzyl-2,6-diphenylpyrimidin-4-amine, and how can reaction parameters be optimized to enhance yield and purity?

- Answer: The compound is typically synthesized via condensation reactions between substituted pyrimidine precursors and benzylamine derivatives. Optimization involves solvent selection (e.g., ethanol for high-polarity intermediates or DMF for amination steps), temperature control (80–120°C), and purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization. For example, yields exceeding 70% are achieved by adjusting stoichiometric ratios and reaction times (e.g., 12–24 hours) .

Q. How should researchers characterize This compound to confirm structural integrity and purity?

- Answer: Key techniques include:

- 1H/13C NMR spectroscopy to verify substituent positions and aromatic proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm).

- Melting point analysis (e.g., 160–190°C range) to assess crystallinity.

- TLC with Rf values (e.g., 0.10–0.51 in ethyl acetate/hexane) for purity checks.

- Elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?

- Answer: Discrepancies may arise from solvent effects, tautomerism, or impurities. Validate computational models (e.g., DFT or docking studies) by:

- Repeating assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests).

- Using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Ensuring compound stability via HPLC or mass spectrometry post-assay .

Q. What advanced computational methods are recommended to elucidate the reaction mechanisms involved in the synthesis or catalytic transformations of this compound?

- Answer:

- DFT calculations to map energy profiles for key steps (e.g., amine-pyrimidine coupling).

- Molecular dynamics (MD) simulations to study solvent interactions or transition states.

- Docking studies (e.g., AutoDock Vina) to predict binding modes with biological targets like enzymes .

Q. How can researchers design derivatives of This compound to improve solubility while maintaining biological activity?

- Answer:

- Introduce hydrophilic groups (e.g., –OH, –SO3H) on the benzyl or phenyl rings.

- Replace hydrophobic substituents with polar moieties (e.g., methoxy or morpholine groups).

- Use prodrug strategies (e.g., phosphate esters) for enhanced aqueous solubility .

Q. What methodologies are employed to analyze the thermodynamic and kinetic stability of This compound under varying experimental conditions?

- Answer:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Differential scanning calorimetry (DSC) for phase transitions.

- Kinetic studies under stress conditions (e.g., pH 3–10 buffers, 40–80°C) to determine degradation pathways .

Q. How should researchers address discrepancies in antimicrobial activity data across different studies involving this compound?

- Answer:

- Standardize microbial strains (e.g., ATCC references) and growth media.

- Compare MIC values using broth microdilution vs. agar diffusion methods.

- Validate results with clinical isolates and check for compound aggregation or solvent interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.